(2Z)-2-[(1R,2R,5S)-2-{4-ethyl-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-6,8-dioxabicyclo[3.2.1]oct-4-ylidene]hydrazinecarbothioamide (non-preferred name)
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Overview
Description
2-((1R,2R,5S)-2-{4-ETHYL-3-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL}-6,8-DIOXABICYCLO[321]OCT-4-YLIDEN)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups
Preparation Methods
The synthesis of 2-((1R,2R,5S)-2-{4-ETHYL-3-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL}-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN)-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps, including the formation of the triazole and tetraazole rings, followed by the introduction of the hydrazinecarbothioamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the tetraazole ring can be reduced to amines.
Substitution: The hydrazinecarbothioamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((1R,2R,5S)-2-{4-ETHYL-3-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL}-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Medicine: It has potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbothioamide group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds include other hydrazinecarbothioamide derivatives and triazole-containing molecules. Compared to these compounds, 2-((1R,2R,5S)-2-{4-ETHYL-3-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL}-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties.
Conclusion
2-((1R,2R,5S)-2-{4-ETHYL-3-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL}-6,8-DIOXABICYCLO[321]OCT-4-YLIDEN)-1-HYDRAZINECARBOTHIOAMIDE is a compound of significant interest due to its complex structure and potential applications in various scientific fields
Properties
Molecular Formula |
C19H22N10O2S2 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
[(Z)-[(1R,2R,5S)-2-[4-ethyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea |
InChI |
InChI=1S/C19H22N10O2S2/c1-2-27-15(9-28-25-16(22-26-28)11-6-4-3-5-7-11)24-29(19(27)33)13-8-12(21-23-18(20)32)17-30-10-14(13)31-17/h3-7,13-14,17H,2,8-10H2,1H3,(H3,20,23,32)/b21-12-/t13-,14+,17+/m1/s1 |
InChI Key |
UNELMHJXMXOYRZ-ZKQQVWQRSA-N |
Isomeric SMILES |
CCN1C(=NN(C1=S)[C@@H]2C/C(=N/NC(=S)N)/[C@H]3OC[C@@H]2O3)CN4N=C(N=N4)C5=CC=CC=C5 |
Canonical SMILES |
CCN1C(=NN(C1=S)C2CC(=NNC(=S)N)C3OCC2O3)CN4N=C(N=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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